The synthesis of 4-phenylpent-4-en-1-ol can be achieved through several methods, primarily focusing on the formation of carbon-carbon bonds and subsequent functionalization. One notable approach involves the use of allylic alcohols as starting materials. For instance, a common method includes:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and selectivity in these synthetic routes .
The molecular structure of 4-phenylpent-4-en-1-ol can be represented using various notations:
C=CCC(CO)C1=CC=CC=C1InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2The compound consists of:
The structural arrangement allows for potential stereoisomerism due to the double bond's configuration .
4-Phenylpent-4-en-1-ol participates in various chemical reactions typical for alkenols:
For example, in one study, 4-phenylpent-4-en-1-ol was subjected to bromocycloetherification under specific conditions to yield cyclic ethers with varied yields depending on the reaction parameters .
The mechanism of action for reactions involving 4-phenylpent-4-en-1-ol typically involves:
Data from studies indicate that these mechanisms are influenced by the electronic properties of the phenyl substituent, which can stabilize intermediates or transition states during reactions .
The physical and chemical properties of 4-phenylpent-4-en-1-ol include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
| Flash Point | Not specified |
These properties suggest that 4-phenylpent-4-en-1-ol is relatively stable under standard conditions but may require careful handling due to its volatility and potential reactivity .
4-Phenylpent-4-en-1-ol finds applications in various scientific fields:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and materials science .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8